![molecular formula C12H8F4O2 B11854377 1,4-Bis(difluoromethoxy)naphthalene](/img/structure/B11854377.png)
1,4-Bis(difluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(difluoromethoxy)naphthalene is a chemical compound with the molecular formula C12H8F4O2 and a molecular weight of 260.18 g/mol It is characterized by the presence of two difluoromethoxy groups attached to a naphthalene ring at the 1 and 4 positions
Vorbereitungsmethoden
The synthesis of 1,4-Bis(difluoromethoxy)naphthalene typically involves the reaction of naphthalene with difluoromethoxy reagents under specific conditions. One common method includes the use of Friedel-Crafts acylation followed by nucleophilic substitution . The reaction conditions often require the presence of a catalyst, such as aluminum chloride, and an appropriate solvent, like dichloromethane. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,4-Bis(difluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(difluoromethoxy)naphthalene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism by which 1,4-Bis(difluoromethoxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(difluoromethoxy)naphthalene can be compared with other naphthalene derivatives, such as:
1,4-Bis(chloromethyl)naphthalene: This compound has chloromethyl groups instead of difluoromethoxy groups, leading to different reactivity and applications.
1,4-Dimethoxynaphthalene:
1,4-Dihydroxynaphthalene: Hydroxyl groups confer different reactivity, particularly in oxidation and reduction reactions.
Eigenschaften
Molekularformel |
C12H8F4O2 |
---|---|
Molekulargewicht |
260.18 g/mol |
IUPAC-Name |
1,4-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-9-5-6-10(18-12(15)16)8-4-2-1-3-7(8)9/h1-6,11-12H |
InChI-Schlüssel |
OIBZIFFXQYOHAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.